Methyl 6-nitro-1,2-benzoxazole-3-carboxylate Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 5453-86-1
VCID: VC3835315
InChI: InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3
SMILES: COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
Molecular Formula: C9H6N2O5
Molecular Weight: 222.15 g/mol

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

CAS No.: 5453-86-1

Cat. No.: VC3835315

Molecular Formula: C9H6N2O5

Molecular Weight: 222.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate - 5453-86-1

Specification

CAS No. 5453-86-1
Molecular Formula C9H6N2O5
Molecular Weight 222.15 g/mol
IUPAC Name methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Standard InChI InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3
Standard InChI Key RDAMDINPNCIMJD-UHFFFAOYSA-N
SMILES COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The benzoxazole scaffold consists of a fused benzene and oxazole ring system. In methyl 6-nitro-1,2-benzoxazole-3-carboxylate, the oxazole ring (positions 1 and 2) is fused to the benzene ring, with a nitro group (-NO2_2) substituted at position 6 and a methyl ester (-COOCH3_3) at position 3 .

Table 1: Molecular and Structural Data

PropertyValueSource
Molecular FormulaC9H6N2O5\text{C}_9\text{H}_6\text{N}_2\text{O}_5
Molecular Weight222.156 g/mol
XLogP3-AA (LogP)1.957
Topological Polar Surface Area109.15 Ų
Melting PointNot reported
Boiling Point389°C at 760 mmHg

The nitro group at position 6 enhances electrophilic substitution reactivity, while the methyl ester at position 3 provides a site for further functionalization via hydrolysis or transesterification .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves two key steps:

  • Nitration of 2-Methylbenzoxazole: Introduction of the nitro group at position 6 using a mixture of nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst.

  • Esterification: Reaction of the resulting 6-nitro-1,2-benzoxazole-3-carboxylic acid with methanol (CH3OH\text{CH}_3\text{OH}) under acidic conditions to form the methyl ester .

Key Reaction:

C8H5NO2+HNO3H2SO4C8H4N2O5CH3OHC9H6N2O5\text{C}_8\text{H}_5\text{NO}_2 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_8\text{H}_4\text{N}_2\text{O}_5 \xrightarrow{\text{CH}_3\text{OH}} \text{C}_9\text{H}_6\text{N}_2\text{O}_5

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to optimize temperature control and reaction efficiency, achieving yields exceeding 85%. Advanced catalysts, such as zeolites, are under investigation to reduce byproduct formation .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Density1.487 g/cm³
Refractive Index1.625
Flash Point189°C
Vapor Pressure2.95 × 10⁻⁶ mmHg at 25°C
SolubilityInsoluble in water

The compound’s low water solubility and high thermal stability (boiling point: 389°C) make it suitable for high-temperature applications .

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a precursor to antimicrobial agents. The nitro group can be reduced to an amine (-NH2_2), enabling the synthesis of benzoxazole-derived antibiotics.

Materials Science

The compound’s electron-deficient aromatic system facilitates its use in:

  • Organic semiconductors: As a building block for electron-transport materials .

  • Coordination polymers: Ligand synthesis for metal-organic frameworks (MOFs) .

Cross-Coupling Reactions

The nitro group directs electrophilic substitution, making the compound a substrate for Suzuki-Miyaura couplings to introduce aryl groups at position 6 .

ParameterValueSource
Flash Point189°C (combustible)
Hazard StatementsH315-H319-H335
Precautionary MeasuresUse ventilation, avoid dust

The compound requires storage in a cool, dry environment away from ignition sources. Personal protective equipment (PPE), including gloves and goggles, is mandatory during handling .

Future Directions

Research priorities include:

  • Green synthesis: Developing solvent-free nitration methods to reduce environmental impact .

  • Biological activity screening: Evaluating anticancer and antiviral potentials of derivatives.

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